molecular formula C4H8Br2O B105441 Bis(2-bromoethyl) ether CAS No. 5414-19-7

Bis(2-bromoethyl) ether

Cat. No. B105441
CAS RN: 5414-19-7
M. Wt: 231.91 g/mol
InChI Key: FOZVXADQAHVUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-bromoethyl) ether, also known as 2-Bromoethyl ether, is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers .


Molecular Structure Analysis

The molecular formula of Bis(2-bromoethyl) ether is C4H8Br2O . The molecular weight is 231.91 g/mol .


Physical And Chemical Properties Analysis

Bis(2-bromoethyl) ether is a liquid at 20°C . It has a boiling point of 45°C at 0.5 mmHg and a flash point of 85°C . The specific gravity is 1.86 and the refractive index is 1.51 .

Scientific Research Applications

Organic Building Blocks

Bis(2-bromoethyl) ether is used as an organic building block in the synthesis of various organic compounds . It can be used to introduce bromoethyl groups into a molecule, which can then undergo further reactions.

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of heterocyclic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Crown Ether Synthesis

Bis(2-bromoethyl) ether is used in the synthesis of crown ethers . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are used in a variety of applications, including as phase transfer catalysts and as complexing agents for metal ions.

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceuticals, where the bromoethyl groups can be used to introduce a variety of functional groups into a molecule.

Safety and Hazards

Bis(2-bromoethyl) ether is a combustible liquid and causes skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-(2-bromoethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O/c5-1-3-7-4-2-6/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVXADQAHVUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063851
Record name 2-Bromoethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-bromoethyl) ether

CAS RN

5414-19-7
Record name 2-Bromoethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5414-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-bromoethyl) ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-bromoethyl) ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethane, 1,1'-oxybis[2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromoethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-bromoethyl) ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIS(2-BROMOETHYL) ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTS6KN2SLA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-bromoethyl) ether
Reactant of Route 2
Reactant of Route 2
Bis(2-bromoethyl) ether
Reactant of Route 3
Reactant of Route 3
Bis(2-bromoethyl) ether
Reactant of Route 4
Reactant of Route 4
Bis(2-bromoethyl) ether
Reactant of Route 5
Reactant of Route 5
Bis(2-bromoethyl) ether
Reactant of Route 6
Reactant of Route 6
Bis(2-bromoethyl) ether

Q & A

Q1: Why is bis(2-bromoethyl) ether useful in organic synthesis?

A1: Bis(2-bromoethyl) ether is a highly versatile reagent due to its two reactive bromoalkyl groups. These groups can participate in various reactions, making it valuable for creating cyclic structures and introducing substituents. For example, it can react with 1,8-dihydroxyanthraquinone to form an unusual bent anthraquinone-based coronand. [] This highlights its utility in synthesizing macrocyclic compounds.

Q2: Can you provide a specific example of bis(2-bromoethyl) ether's role in synthesizing a biologically relevant molecule?

A2: Certainly! Researchers employed bis(2-bromoethyl) ether in the synthesis of NVP-2, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] They utilized it to construct a key intermediate (7) through successive cyclization, reduction, nucleophilic substitution, and a Suzuki–Miyaura reaction. This intermediate was crucial in the final steps leading to NVP-2.

Q3: Beyond its use in synthesizing complex molecules, are there other applications of bis(2-bromoethyl) ether?

A3: Absolutely. Bis(2-bromoethyl) ether serves as a starting material for preparing various heterocyclic ionic liquids. [] Reacting it with secondary amines like pyrrolidine, piperidine, or morpholine under microwave irradiation yields quaternary ammonium salts. These salts, upon anion exchange, transform into ionic liquids with unique properties.

Q4: The provided research mentions an "unusual bent anthraquinone-based coronand." What makes this coronand unique, and what is its potential significance?

A4: Coronands are macrocyclic compounds known for their ability to selectively bind specific ions. The "bent" structure of the anthraquinone-based coronand synthesized using bis(2-bromoethyl) ether [] is unusual and may lead to unique binding affinities compared to traditional coronands. This structural peculiarity could be valuable in developing selective sensors or separation agents for specific ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.